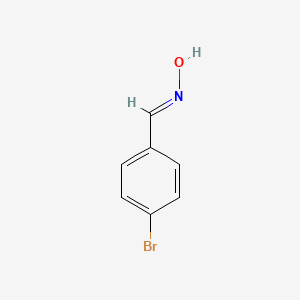

4-Bromobenzaldehyde oxime

Descripción general

Descripción

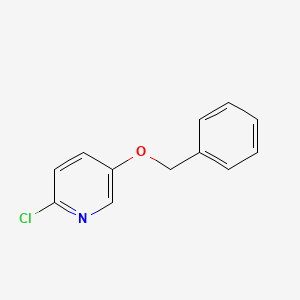

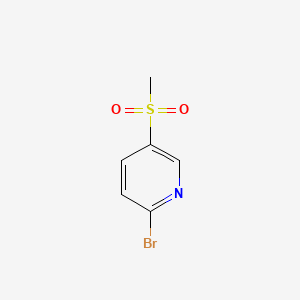

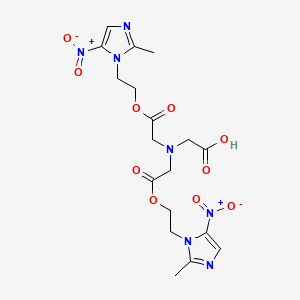

4-Bromobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Processes

Selective Ortho-Bromination

4-Bromobenzaldehyde oxime is used in the synthesis of substituted 2-bromobenzaldehydes through a selective palladium-catalyzed ortho-bromination. This process involves O-Methyloxime as a directing group, with the synthesis yielding good overall outcomes (Dubost et al., 2011).

Indazole Synthesis

It participates in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, reacting with arylhydrazines in toluene. This method produces 1-aryl-1H-indazoles in good yields, demonstrating its utility in creating complex organic structures (Cho et al., 2004).

Isoindolin-1-Ones Production

In the synthesis of isoindolin-1-ones, this compound reacts with primary amines under carbon monoxide pressure, catalyzed by palladium, showcasing its role in constructing nitrogen-containing heterocycles (Cho et al., 2009).

Chemical Interactions and Transformations

Catalytic Cyclic Vinylpalladation

This compound is involved in catalytic cyclic vinylpalladation of aromatic aldehydes, leading to the production of indenols and indanones. This highlights its role in complex chemical transformations (Gevorgyan et al., 1999).

Crystal Structures Analysis

The study of its crystal structures, along with other derivatives, provides insights into different conformations and hydrogen-bonding patterns, critical for understanding molecular interactions and design (Gomes et al., 2018).

Biological and Environmental Applications

Plant Growth Regulation

It has been identified as having biological activity in the regulation of plant growth. The introduction of a bromine atom enhances its phytotoxic activity, making it relevant in agricultural chemistry (Yoshikawa & Doi, 1998).

Mitochondrial and Chloroplast Reactions

Research on its effects on mitochondrial and chloroplast reactions in plants indicates its potential influence on cellular metabolism and energy generation processes (Moreland & Blackmon, 1970).

Mecanismo De Acción

Target of Action

Oximes in general are known to interact with carbonyl compounds, specifically aldehydes and ketones .

Mode of Action

The mode of action of 4-Bromobenzaldehyde oxime involves the interaction of the oxime group with carbonyl compounds. The nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new C-N bond and the conversion of the carbonyl group to a hydroxyl group .

Direcciones Futuras

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely continue to explore the diverse applications of oximes, including 4-Bromobenzaldehyde oxime.

Análisis Bioquímico

Biochemical Properties

4-Bromobenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The oxime group in this compound can reactivate these enzymes by nucleophilic attack on the phosphorylated serine residue in the active site, thereby reversing the inhibition caused by organophosphates . This interaction is essential for understanding the detoxification mechanisms in biochemical systems.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. For example, this compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Propiedades

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)